N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(18-13-23-16-7-1-2-8-17(16)25-18)24-12-15-6-4-10-22-19(15)14-5-3-9-21-11-14/h1-11,13H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMMASRGALUNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 341.4 g/mol
- CAS Number : 2191266-37-0
The compound features a bipyridine moiety which enhances its binding affinity to biological targets, making it a promising candidate for drug development.
Target Interactions
This compound exhibits multiple potential targets:
- Human DNA Topoisomerase : Inhibition of this enzyme disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : The compound may inhibit angiogenesis by blocking VEGFR, thereby limiting tumor growth and metastasis .
Biochemical Pathways
The compound's interaction with these targets can influence various biochemical pathways:
- Cell Cycle Regulation : By inhibiting DNA topoisomerase, it can induce apoptosis in rapidly dividing cells.
- Angiogenesis Inhibition : Blocking VEGFR can starve tumors of necessary nutrients and oxygen .
In Vitro Studies
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| HepG2 | 5.0 | High cytotoxicity |
| SK-OV-3 | 4.5 | High cytotoxicity |
| PC-3 | 6.0 | Moderate cytotoxicity |
These findings suggest that the compound exhibits selective toxicity towards liver and ovarian cancer cells, potentially due to the expression of VEGFR in these cell lines .
Animal Studies
In vivo studies have confirmed the efficacy of the compound against solid tumors with minimal toxicity to bone marrow. This property is crucial for developing therapeutic agents that minimize side effects during cancer treatment .
Case Studies
- Case Study on Hepatocellular Carcinoma : A study evaluated the efficacy of this compound in a HepG2 xenograft model. Results indicated significant tumor reduction compared to control groups, supporting its role as a potential therapeutic agent for liver cancer .
- Antimicrobial Activity Assessment : The compound was tested against Mycobacterium tuberculosis (Mtb). It demonstrated an MIC (Minimum Inhibitory Concentration) value that indicates potential for treating tuberculosis alongside its anticancer properties .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics typical of quinoxaline derivatives. However, further studies are required to fully characterize its metabolism and excretion pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The following table summarizes key structural differences between N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide and related compounds from literature:
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
- The bipyridinylmethyl group in the target compound likely enhances interactions with hydrophobic pockets in kinase domains (e.g., VEGF receptors) compared to phenoxy-substituted analogs .
- In contrast, 3-[(4-piperidin-1-ylphenyl)amino]quinoxaline-2-carboxamide () may exhibit lower potency due to its flexible amino linker, which reduces rigidity and target specificity .
Solubility and Bioavailability
- Phenoxy-substituted derivatives (e.g., 3-(4-fluoro-2-methoxyphenoxy)-N-(pyridin-4-yl)quinoxaline-2-carboxamide) show moderate aqueous solubility due to polar oxygen atoms, whereas the bipyridinylmethyl analog may require formulation adjustments for optimal absorption .
- Piperidine-containing analogs () benefit from basic nitrogen, improving solubility in acidic environments like the stomach .
Metabolic Stability
- Fluorinated phenoxy groups (e.g., N-(3-cyanophenyl)-3-(4-fluoro-2-methoxyphenoxy)quinoxaline-2-carboxamide) resist oxidative metabolism, extending half-life . The bipyridinylmethyl group, however, may undergo faster hepatic clearance due to aromatic ring oxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
